molecular formula C13H13N5 B479094 N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide CAS No. 78972-83-5

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

Cat. No. B479094
CAS RN: 78972-83-5
M. Wt: 239.28g/mol
InChI Key: GZSMAOJCHPIUAN-XNTDXEJSSA-N
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Description

“N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide” is a chemical compound that has been studied for its potential use in the development of novel insecticides . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The intermediates 1,3-diphenyl-1H-pyrazole-4-carboxylic acid were synthesized by reacting para-substituted acetophenone with phenylhydrazine hydrochloride and sodium acetate in anhydrous ethanol . The resulting mixture was then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours .


Molecular Structure Analysis

The molecular formula of this compound is C17H20N6O . The monoisotopic mass is 324.169861 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of 1-phenyl-2-(1-phenylethylidene) hydrazine, which is then dissolved in a cold mixed solution of DMF and POCl3 . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried and recrystallized from ethanol to give the compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 571.6±50.0 °C at 760 mmHg .

Scientific Research Applications

Insecticidal Activities

This compound has been studied for its potential as an insecticide, particularly targeting the ryanodine receptor (RyR) in insects . The RyR is a promising target for the development of novel insecticides. Compounds with a cyano substituent, such as this one, have been designed and synthesized to explore their insecticidal activities. For example, derivatives have shown moderate to high activities against the diamondback moth, Plutella xylostella .

Molecular Docking and Insecticide Design

Molecular docking studies have been conducted to understand the interaction between this compound and the insect RyR . These studies help in predicting the binding mode of the compound to the protein receptor, suggesting that such compounds could be potential activators of the insect RyR. This is crucial for designing more effective insecticides.

Synthesis of Derivatives

The compound serves as a core structure for synthesizing a variety of derivatives. These derivatives are then tested for their biological activities, such as insecticidal properties. The synthesis involves multiple steps, including the use of thin layer chromatography (TLC), proton nuclear magnetic resonance (1H NMR), and elemental microanalyses (CHN) for chemical characterization .

Chemical Characterization

The compound and its derivatives are characterized using various analytical techniques. 1H NMR spectra are measured to determine the structure and purity of the compounds. Elemental analyses are performed to ensure the compounds meet the theoretical values for the elements present .

Mechanism of Action

The compound is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .

properties

IUPAC Name

N'-(4-cyano-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-17(2)10-15-13-11(8-14)9-16-18(13)12-6-4-3-5-7-12/h3-7,9-10H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMAOJCHPIUAN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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